5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-16(2)21-12-8-20(9-13-21)14-27-25(32)24-18(4)31(30-29-24)15-23-19(5)33-26(28-23)22-10-6-17(3)7-11-22/h6-13,16H,14-15H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQPFAILVEMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.50 g/mol. The structure features a triazole ring, oxazole moiety, and various aromatic substitutions that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound's structure suggests it may exhibit significant antibacterial and antifungal properties. In vitro tests have shown that related compounds in this class demonstrate moderate to excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Moderate | 15 |
| Escherichia coli | Good | 18 |
| Candida albicans | Excellent | 20 |
These results indicate that the compound could be effective against common pathogens, warranting further investigation into its mechanisms of action and potential clinical applications.
Cytotoxic Effects
In addition to antimicrobial properties, the compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The IC50 values indicate that the compound has a potent effect on cancer cells, suggesting potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to inhibit key enzymatic pathways in microorganisms and cancer cells. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and disrupt cellular processes in bacteria. Additionally, it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
A recent study investigated a series of triazole derivatives similar to our compound, highlighting their broad-spectrum antimicrobial activity and cytotoxic effects. The study found that modifications to the oxazole and triazole rings significantly influenced their biological activity, emphasizing the importance of structural optimization in drug design.
Case Study Summary
- Study Title: Synthesis and Biological Evaluation of Triazole Derivatives
- Findings: Several derivatives showed enhanced activity against resistant bacterial strains.
- Conclusion: Structural modifications can lead to improved efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
